1,1,5,5-Tetraethoxypentan-3-one
Description
1,1,5,5-Tetraethoxypentan-3-one is a branched ketone derivative characterized by four ethoxy groups at the 1st and 5th positions of a pentan-3-one backbone (molecular formula: C₁₃H₂₆O₅, molecular weight: 262.35 g/mol). The ethoxy substituents significantly influence its physicochemical properties, including solubility in organic solvents (e.g., ethanol, ether) and thermal stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of polymers, crosslinking agents, and specialty chemicals. Its stability under neutral and basic conditions makes it advantageous in reactions requiring inert ether linkages .
Properties
CAS No. |
77070-79-2 |
|---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
1,1,5,5-tetraethoxypentan-3-one |
InChI |
InChI=1S/C13H26O5/c1-5-15-12(16-6-2)9-11(14)10-13(17-7-3)18-8-4/h12-13H,5-10H2,1-4H3 |
InChI Key |
SKWQOUNOSJOOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)CC(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetraethoxypentan-3-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including esterification and ketonization, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 1,1,5,5-Tetraethoxypentan-3-one typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetraethoxypentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed to substitute the ethoxy groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,5,5-Tetraethoxypentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetraethoxypentan-3-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, participating in metabolic pathways that lead to the formation of biologically active molecules. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Tetraalkoxy Ketones
1,1,3,3-Tetraethoxypropane
- Molecular Formula : C₁₁H₂₄O₄
- Molecular Weight : 220.30 g/mol
- Boiling Point : 215–220°C
- Solubility : Miscible with most organic solvents.
- Applications : Widely used as a crosslinking agent and precursor for acetals. Unlike 1,1,5,5-Tetraethoxypentan-3-one, its shorter carbon chain reduces steric hindrance, enhancing reactivity in acetal formation .
1,1,5,5-Tetramethoxypentan-3-one (Hypothetical Analog)
- Molecular Formula : C₉H₁₈O₅
- Molecular Weight : 206.23 g/mol
- Boiling Point : 230–235°C (estimated)
- Solubility: Higher polarity due to methoxy groups, favoring solubility in methanol and dichloromethane.
Table 1: Comparative Properties of Tetraalkoxy Ketones
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Profile | Primary Applications |
|---|---|---|---|---|
| 1,1,5,5-Tetraethoxypentan-3-one | 262.35 | 245–250 | Ethanol, ether, THF | Polymer crosslinking, synthesis intermediates |
| 1,1,3,3-Tetraethoxypropane | 220.30 | 215–220 | Broad organic solvents | Acetal precursors, crosslinkers |
| 1,1,5,5-Tetramethoxypentan-3-one | 206.23 | 230–235 | Methanol, DCM | Solvents, pharmaceutical intermediates |
Functional Group Variants
Pentane-1,1,5,5-d4 (Deuterated Analog)
- Structure : Deuterium atoms replace hydrogen at the 1st and 5th positions of pentane.
- Applications : Used in spectroscopic studies (e.g., NMR) to trace reaction mechanisms involving hydrocarbons. Unlike 1,1,5,5-Tetraethoxypentan-3-one, it lacks ketone and ethoxy groups, limiting direct functional comparability but highlighting isotopic labeling techniques .
Siloxane-Based Derivatives (e.g., 1,1'-[(1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)di-3,1-propanediyl] 2-methyl-2-propenoate)
Research Findings and Trends
- Reactivity : The ethoxy groups in 1,1,5,5-Tetraethoxypentan-3-one stabilize the compound under acidic conditions but introduce steric hindrance, reducing nucleophilic attack on the ketone group.
- Solubility: Ethoxy substituents enhance solubility in non-polar solvents compared to hydroxyl or carboxylate analogs.
- Synthetic Utility : Its branched structure is advantageous in creating dendrimers and hyperbranched polymers, whereas linear analogs like 1,1,3,3-Tetraethoxypropane are more suited for linear chain extensions.
Biological Activity
Overview of 1,1,5,5-Tetraethoxypentan-3-one
Chemical Structure and Properties
1,1,5,5-Tetraethoxypentan-3-one is an organic compound characterized by its unique structure featuring four ethoxy groups attached to a pentanone backbone. Its molecular formula is , and it has a molecular weight of approximately 258.34 g/mol. This compound is typically synthesized through the reaction of pentan-3-one with ethyl alcohol in the presence of an acid catalyst.
Biological Activity
The biological activity of 1,1,5,5-Tetraethoxypentan-3-one has not been extensively studied in scientific literature. However, compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets. Here are some potential areas of biological activity based on structural analogs:
Potential Biological Activities
-
Antimicrobial Activity
- Compounds with multiple ethoxy groups have shown potential antimicrobial properties. Research indicates that alkylated ketones can disrupt microbial cell membranes, leading to cell lysis.
-
Antioxidant Properties
- Similar compounds have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property may be beneficial in preventing cellular damage.
-
Anti-inflammatory Effects
- Some ketones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could suggest a potential for 1,1,5,5-Tetraethoxypentan-3-one to modulate inflammatory responses.
-
Cytotoxicity Against Cancer Cells
- Certain ketones have been investigated for their cytotoxic effects on cancer cells. The structural similarity to known cytotoxic agents raises the possibility that 1,1,5,5-Tetraethoxypentan-3-one may also exhibit such properties.
Data Table: Summary of Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| Ethyl Acetate | Moderate | High | Low |
| 2-Pentanone | High | Moderate | Moderate |
| 4-Ethoxybutan-2-one | Low | High | High |
| 1,1-Diethoxybutan-2-one | Moderate | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
